N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide
Description
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a fused tetracyclic core comprising a benzo[d]thiazole ring, a tetrahydrothieno[2,3-c]pyridine scaffold, and a 3-phenylpropanamide side chain.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-16(29)28-14-13-18-21(15-28)32-25(27-22(30)12-11-17-7-3-2-4-8-17)23(18)24-26-19-9-5-6-10-20(19)31-24/h2-10H,11-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJFFZBNOGXEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant research findings.
Synthesis and Structural Characterization
The compound can be synthesized through various organic reactions involving benzothiazole derivatives and thieno-pyridine frameworks. The synthetic pathway typically involves:
- Knoevenagel Condensation : This reaction is often employed to form the core structure by condensing appropriate aldehydes with active methylene compounds.
- Cyclization Reactions : Following the initial condensation, cyclization reactions are used to form the thieno-pyridine ring system.
- Acetylation : The introduction of the acetyl group at the nitrogen position enhances the compound's biological properties.
The structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular framework and stereochemistry.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, recent studies have shown that similar benzothiazole derivatives possess inhibitory concentrations against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results suggest that modifications in the structure can lead to enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis .
Anticancer Activity
The antiproliferative effects of related compounds have also been documented. For example, certain derivatives demonstrated IC50 values in the low micromolar range against lung carcinoma cell lines (NCI-H460). Specifically:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 11a | 5–15 | NCI-H460 |
| 12a | <10 | NCI-H460 |
These findings indicate that structural modifications can significantly influence anticancer efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : The presence of benzothiazole and thieno-pyridine moieties may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study published in Molecules highlighted the synthesis of new benzothiazole derivatives with promising antibacterial activity against N. gonorrhoeae, showcasing MIC values as low as 62.5 μg/mL .
- Another investigation focused on the antiproliferative effects of benzothiazole derivatives against various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its antimicrobial properties . Recent studies have indicated that derivatives of benzothiazole exhibit significant activity against various pathogens, including bacteria and fungi. The incorporation of the tetrahydrothieno-pyridine moiety enhances its biological activity due to improved interaction with biological targets.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table summarizes the minimum inhibitory concentration (MIC) and percentage inhibition of selected compounds derived from benzothiazole, indicating the effectiveness of these compounds against microbial strains .
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide has also been studied for its anticancer properties . Research suggests that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Mechanism
A study demonstrated that a related compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved the inhibition of specific kinases that are overactive in cancerous tissues. This selectivity could lead to fewer side effects compared to traditional chemotherapeutics.
Potential Therapeutic Uses
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further development as a therapeutic agent. Current research is exploring its use in:
- Targeted Cancer Therapy : By leveraging its ability to inhibit specific pathways involved in tumor growth.
- Infectious Disease Treatment : As an alternative or adjunct to existing antibiotics, especially in the face of rising antibiotic resistance.
Conclusion and Future Directions
The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Ongoing research is crucial to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings.
Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
- Structural Modifications : To enhance potency and reduce toxicity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Position 6 Substituent : The acetyl group in the target compound may confer distinct electronic and steric effects compared to the isopropyl group in Compound 3 and the trifluoromethyl group in patent derivatives.
Key Insights :
- Compound 3: Exhibits mid-micromolar inhibition of APE1, a DNA repair enzyme, and enhances the cytotoxicity of alkylating agents in vitro. Its activity is attributed to the benzo[d]thiazole-thienopyridine core, which likely interacts with the enzyme’s active site .
- Patent Compounds: While biological data are unspecified, the trifluoromethylbenzothiazole-acetamide scaffold is frequently associated with kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity . The absence of the fused thienopyridine system in these derivatives may limit cross-reactivity with APE1.
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Comparison
Notes:
- Compound 3 : Demonstrates favorable pharmacokinetics, with high plasma and brain exposure in mice, suggesting utility in central nervous system (CNS)-targeted therapies .
Structure-Activity Relationships (SAR)
- Position 6 Substituents : Acetyl (target compound) vs. isopropyl (Compound 3): The acetyl group’s electron-withdrawing nature may stabilize enzyme interactions, whereas bulkier isopropyl groups could hinder binding .
- Amide Side Chain : The extended 3-phenylpropanamide chain in the target compound may engage in additional hydrophobic interactions compared to shorter acetamide derivatives, enhancing target affinity.
- Benzothiazole vs. Trifluoromethylbenzothiazole : The benzo[d]thiazole moiety in the target compound and Compound 3 is critical for APE1 inhibition, while trifluoromethylbenzothiazole derivatives likely target distinct pathways.
Preparation Methods
Core Scaffold Assembly via Cyclocondensation
The tetrahydrothieno[2,3-c]pyridine core is synthesized through a three-component reaction involving:
- 4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile (precursor A).
- 2-(Benzo[d]thiazol-2-yl)acetonitrile (precursor B).
- Acetylating agents (e.g., acetic anhydride) for post-cyclization functionalization.
Procedure :
- Precursors A and B are refluxed in N,N-dimethylformamide (DMF) with triethylamine (TEA) as a catalyst (5 mol%) at 110°C for 12 hours.
- The intermediate undergoes intramolecular cyclization upon addition of phosphorus oxychloride (POCl₃), forming the thieno[2,3-c]pyridine skeleton.
- Acetylation at the 6-position is achieved using acetic anhydride in dichloromethane (DCM) at 0–5°C.
Yield Optimization :
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF, TEA | 110 | 12 | 68 |
| 2 | POCl₃ | 80 | 6 | 72 |
| 3 | Ac₂O, DCM | 0–5 | 2 | 89 |
Benzothiazole Annulation
The benzo[d]thiazole moiety is introduced via Pd-catalyzed cross-coupling using:
- 2-Chlorobenzothiazole and a boronic ester derivative of the tetrahydrothieno-pyridine intermediate.
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in toluene/water (3:1) at 90°C.
Key Observations :
- Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes with comparable yields (78% vs. 75%).
- Ligand effects : Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) improve regioselectivity but increase costs.
Amidation and Final Functionalization
The 3-phenylpropanamide group is installed via HATU-mediated coupling :
- 3-Phenylpropanoic acid is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF.
- The activated ester reacts with the amine group on the tetrahydrothieno-pyridine intermediate at room temperature for 6 hours.
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the boat conformation of the tetrahydrothieno-pyridine ring and planarity of the benzothiazole system.
Comparative Analysis of Synthetic Routes
Industrial and Pharmacological Relevance
The compound’s structural similarity to CDK4/6 inhibitors (e.g., trilaciclib) suggests potential applications in oncology. Current challenges in scale-up include:
Q & A
Q. How does this compound enhance the cytotoxicity of DNA alkylating agents in vitro?
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer : Focus on:
- Plasma half-life (t½) : Assess via LC-MS/MS after intravenous/oral administration in rodents.
- Blood-brain barrier penetration : Measure brain/plasma ratio at 2- and 24-hour timepoints.
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
